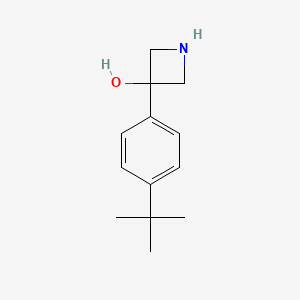

3-(4-(Tert-butyl)phenyl)azetidin-3-ol

CAS No.:

Cat. No.: VC18251737

Molecular Formula: C13H19NO

Molecular Weight: 205.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19NO |

|---|---|

| Molecular Weight | 205.30 g/mol |

| IUPAC Name | 3-(4-tert-butylphenyl)azetidin-3-ol |

| Standard InChI | InChI=1S/C13H19NO/c1-12(2,3)10-4-6-11(7-5-10)13(15)8-14-9-13/h4-7,14-15H,8-9H2,1-3H3 |

| Standard InChI Key | CSDPWEIHXJNFOZ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C2(CNC2)O |

Introduction

Structural and Molecular Features

Molecular Architecture

The compound’s IUPAC name, 3-(4-(tert-butyl)phenyl)azetidin-3-ol, reflects its core structure:

-

A saturated azetidine ring (C₃H₇N) with a hydroxyl (-OH) group at position 3.

-

A para-substituted tert-butyl group (-C(CH₃)₃) on the phenyl ring attached to the azetidine’s 3-position.

The tert-butyl group introduces significant steric bulk, potentially influencing the compound’s conformational flexibility and intermolecular interactions . The hydroxyl group enhances polarity, enabling hydrogen bonding with biological targets or solvents .

Molecular Formula and Weight

Synthesis and Reaction Pathways

Alkylation of Hydroxyazetidine Derivatives

A common approach involves functionalizing 3-hydroxyazetidine precursors with tert-butyl-substituted aryl electrophiles. For example:

-

Substrate Preparation: 3-Hydroxyazetidine hydrochloride is deprotonated using a strong base like cesium carbonate in polar aprotic solvents (e.g., dimethyl sulfoxide) .

-

Coupling Reaction: The resulting alkoxide reacts with 4-(tert-butyl)benzyl bromide or analogous electrophiles via nucleophilic substitution.

-

Workup: Purification via column chromatography yields the target compound .

Example Protocol:

A mixture of 3-hydroxyazetidine hydrochloride (1.0 equiv), 4-(tert-butyl)benzyl bromide (1.1 equiv), and Cs₂CO₃ (2.0 equiv) in DMSO is stirred at 90°C for 2 hours. The crude product is extracted with ethyl acetate, washed with brine, and purified by silica gel chromatography .

Superbase-Mediated Ring Closure

Lithium diisopropylamide (LDA) or related superbases can facilitate azetidine ring formation from epoxide precursors:

-

Epoxides derived from tert-butyl-substituted styrenes are treated with LDA at −78°C, inducing ring closure to form the azetidine scaffold .

Protecting Group Strategies

The tert-butyloxycarbonyl (Boc) group is often employed to protect the azetidine nitrogen during synthesis:

-

Boc Protection: tert-Butyl 3-hydroxyazetidine-1-carboxylate is synthesized via carbamate formation .

-

Functionalization: The hydroxyl group is alkylated with 4-(tert-butyl)phenyl derivatives.

-

Deprotection: Trifluoroacetic acid removes the Boc group, yielding the final product .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Data for the structurally similar 3-(3-tert-butylphenyl)azetidin-3-ol (PubChem CID: 165680002) provides a benchmark :

-

¹H NMR (CDCl₃):

-

δ 7.45–7.30 (m, 4H, Ar-H), 4.50–4.20 (m, 1H, OH), 3.80–3.60 (m, 4H, azetidine-H), 1.35 (s, 9H, tert-butyl).

-

-

¹³C NMR:

-

δ 150.2 (C-OH), 134.5–125.0 (Ar-C), 60.1 (azetidine-C), 34.5 (C(CH₃)₃), 31.2 (CH₃).

-

The para-substituted isomer is expected to exhibit simplified aromatic splitting patterns due to symmetry .

Mass Spectrometry

Physicochemical Properties

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume